molecular formula C14H18N2O5S B1334785 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid CAS No. 899718-22-0

4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid

Cat. No. B1334785
M. Wt: 326.37 g/mol
InChI Key: GANNFJBGJOCEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid” is a derivative of indole . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Scientific Research Applications

Application 1: Use in Doping Controls in Sports

  • Summary of Application : This compound is a carbonic anhydrase inhibitor, similar to Brinzolamide (BA) and Dorzolamide (DA), which are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
  • Methods of Application : The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
  • Results or Outcomes : Preliminary results showed that the metabolism of BA and DA differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Application 2: Use in Protein Structure Prediction

  • Summary of Application : Google DeepMind’s AlphaFold 3, a new AI model, can predict the structure and interactions of all of life’s molecules with unprecedented accuracy . This includes proteins, DNA, RNA, ligands, and more .
  • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, prediction accuracy has doubled .

Application 3: Use in Drug Discovery

  • Summary of Application : Isomorphic Labs is collaborating with pharmaceutical companies to apply AI models like AlphaFold 3 to real-world drug design challenges . This compound could potentially be used in the development of new life-changing treatments for patients .
  • Methods of Application : The AI model AlphaFold 3 is used to predict the structure and interactions of molecules, which can help in the design of new drugs .
  • Results or Outcomes : The application of AI models in drug discovery has the potential to revolutionize the field, accelerating the development of new treatments .

Application 4: Use in Sleep Medicine

  • Summary of Application : AI has potential uses in the sleep field for clinical applications, lifestyle management, and population health . This compound could potentially be used in the development of treatments for sleep-related disorders .
  • Methods of Application : AI-driven technologies offer comprehensive data analysis, nuanced pattern recognition, and automation in diagnosis . These technologies can be used to address chronic problems like sleep-related breathing disorders .
  • Results or Outcomes : The utilization of AI can offer improvements in efficiency and patient access, which can contribute to a reduction in burnout among health care professionals .

Application 5: Use in Ionosphere Research

  • Summary of Application : The High-frequency Active Auroral Research Program (HAARP) is a University of Alaska Fairbanks program which researches the ionosphere – the highest, ionized part of Earth’s atmosphere . This compound could potentially be used in the development of treatments for ionospheric disturbances .
  • Methods of Application : The most prominent instrument at HAARP is the Ionospheric Research Instrument (IRI), a high-power radio frequency transmitter facility operating in the high frequency (HF) band . The IRI is used to temporarily excite a limited area of the ionosphere .
  • Results or Outcomes : The research at HAARP has the potential to advance our understanding of the ionosphere and its effects on our planet .

Application 6: Use in Proteomics Research

  • Summary of Application : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application : Proteomics research often involves the use of biochemical techniques to isolate, identify, and quantify proteins in a sample .
  • Results or Outcomes : The results of proteomics research can provide valuable insights into the roles of proteins in biological processes and diseases .

properties

IUPAC Name

4-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-10(17)16-8-6-11-9-12(4-5-13(11)16)22(20,21)15-7-2-3-14(18)19/h4-5,9,15H,2-3,6-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANNFJBGJOCEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501158748
Record name 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid

CAS RN

899718-22-0
Record name 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899718-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501158748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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